molecular formula C21H27N3 B5703849 N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline

N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline

Cat. No. B5703849
M. Wt: 321.5 g/mol
InChI Key: KLSGQDHQXVQBAT-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline, also known as DPI, is a selective inhibitor of protein kinase C (PKC). DPI has been widely used in scientific research to investigate the role of PKC in various cellular processes.

Mechanism of Action

N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline selectively inhibits PKC by binding to the regulatory domain of the enzyme. PKC is a family of serine/threonine kinases that play a crucial role in signal transduction pathways. By inhibiting PKC, N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline can modulate various cellular processes, including gene expression, ion channel activity, and cytoskeletal rearrangement.
Biochemical and Physiological Effects
N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline can inhibit cell proliferation and induce apoptosis in cancer cells. N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline has also been shown to modulate ion channel activity and neurotransmitter release in neurons. In vivo studies have demonstrated that N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline can reduce infarct size and improve cardiac function in animal models of myocardial infarction.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline in lab experiments is its selectivity for PKC. N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline can be used to specifically inhibit PKC without affecting other kinases or signaling pathways. However, N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline has some limitations for lab experiments. N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline can be cytotoxic at high concentrations, which can limit its use in certain cell types. N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline can also have off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

For research involving N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline include the development of more selective PKC inhibitors and the investigation of the role of PKC in neurological disorders.

Synthesis Methods

The synthesis of N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline involves several steps. The first step is the synthesis of 4-phenyl-1-piperazinecarboxylic acid, which is then converted to 4-phenyl-1-piperazineethanol. The second step involves the reaction of 4-phenyl-1-piperazineethanol with 3-bromopropenal to form 3-(4-phenyl-1-piperazinyl)-1-propen-1-ol. The final step is the reaction of 3-(4-phenyl-1-piperazinyl)-1-propen-1-ol with N,N-dimethylaniline to form N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline.

Scientific Research Applications

N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline has been used in scientific research to investigate the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis. N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline has also been used to study the signaling pathways involved in cancer, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

N,N-dimethyl-4-[(E)-3-(4-phenylpiperazin-1-yl)prop-1-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3/c1-22(2)20-12-10-19(11-13-20)7-6-14-23-15-17-24(18-16-23)21-8-4-3-5-9-21/h3-13H,14-18H2,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSGQDHQXVQBAT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-[(E)-3-(4-phenylpiperazin-1-yl)prop-1-enyl]aniline

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